1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

説明

Historical Context and Evolution of Organosilicon Compounds

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts successfully synthesized the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane (B154696) with diethylzinc. wikipedia.orgsbfchem.com This breakthrough marked the genesis of a new chemical discipline. sbfchem.comacs.org Over the next few decades, chemists like A. Ladenburg and A. Polis expanded the family of known organosilicon compounds. phenylsilicone.comrichsilicone.com

A pivotal era of growth occurred between 1898 and 1944, largely driven by the extensive and systematic research of English chemist Frederic S. Kipping. phenylsilicone.comrichsilicone.com Kipping's work, documented in 57 papers, notably involved using Grignard reagents to synthesize a variety of alkyl and aryl silanes. wikipedia.orgphenylsilicone.com His investigations into the hydrolysis of chlorosilanes led to the formation of complex mixtures of polymeric materials. In 1904, he coined the term "silicone" for these substances, mistakenly believing their stoichiometry (R₂SiO) resembled that of ketones (R₂CO). wikipedia.org Though the analogy was incorrect, the name persisted. wikipedia.org Around the same time, W. Dilthey synthesized the first cyclic siloxane, hexaphenylcyclotrisiloxane, further advancing the field. richsilicone.com

The industrial potential of these compounds became apparent in the late 1930s and early 1940s. phenylsilicone.comrichsilicone.com Researchers like J.F. Hyde at Corning Glass Works and Eugene G. Rochow at General Electric began to explore the creation of heat-resistant polymers. sbfchem.comphenylsilicone.com A major leap forward was Rochow's invention in 1941 of the "direct process" (also known as the Müller-Rochow process) for synthesizing organochlorosilanes, which allowed for large-scale, cost-effective production. wikipedia.orgphenylsilicone.com This development, coupled with the demands of World War II for new materials for thermal insulation and sealing, catalyzed the rapid growth of the silicone industry. sbfchem.comfiveable.me In 1943, Dow Corning was established as the first company dedicated to producing and researching silicones, marking the transition of organosilicon chemistry from academic curiosity to a major industrial enterprise. phenylsilicone.comrichsilicone.com

Fundamental Principles of Siloxane Chemistry

The chemistry of siloxanes is defined by the siloxane bond, a functional group with the structure Si-O-Si. wikipedia.orgsilicones.eu This bond forms the backbone of all silicones, from simple disiloxanes to complex polysiloxane polymers. wikipedia.orgsilicones.eu The unique properties of the siloxane bond distinguish these materials from their carbon-based counterparts like ethers (C-O-C) and alkanes (C-C).

Key characteristics of the siloxane bond include:

Bond Length and Angle: The Si-O bond is significantly longer (approx. 1.64 Å) than a C-C bond, and the Si-O-Si bond angle is notably wide and flexible, typically around 142.5°, compared to the more acute C-O-C angle in ethers (approx. 111°). wikipedia.org

Flexibility and Rotational Freedom: The long bond length and wide angle result in very low barriers to rotation around the Si-O bond. wikipedia.org This high degree of rotational freedom imparts exceptional flexibility to the siloxane chain, which is responsible for the low glass transition temperatures and elastomeric properties of many silicone materials. fiveable.mewikipedia.org

Bond Strength and Polarity: The Si-O bond is stronger and more stable than the C-C bond, contributing to the high thermal stability of silicones. fiveable.mesilicones.eu A significant difference in electronegativity between silicon (1.90) and oxygen (3.44) makes the Si-O bond highly polar. wikipedia.orgfiveable.me This polarity, however, does not lead to hydrophilicity. The organic groups (like methyl) attached to the silicon atoms orient themselves outwards, creating a non-polar, hydrophobic surface that repels water. fiveable.me

The primary method for synthesizing the siloxane linkage is through the hydrolysis of organosilyl halides, such as dimethyldichlorosilane. wikipedia.org This reaction proceeds via the formation of an unstable silanol (B1196071) intermediate (R₃Si-OH), which readily undergoes condensation with another silanol or reacts with an unhydrolyzed silyl (B83357) halide to form the stable Si-O-Si bond. wikipedia.org

Classification and Nomenclature of Disiloxanes

Disiloxanes are the simplest class of siloxanes, characterized by a single siloxane linkage connecting two silicon atoms. wikipedia.orgwikipedia.org They represent the fundamental repeating unit of all polysiloxane polymers. The parent compound of this class is disiloxane (B77578) itself, with the formula H₃Si-O-SiH₃. wikipedia.orgnih.gov

The nomenclature for disiloxanes follows systematic rules, naming the organic or functional groups attached to the silicon atoms. More complex structures are often named as derivatives of the parent "disiloxane."

Classification can be based on the substituents attached to the silicon atoms:

Symmetrical Disiloxanes: Both silicon atoms bear identical substituents. A prime example is hexamethyldisiloxane, (CH₃)₃Si-O-Si(CH₃)₃, often abbreviated as MM, which is widely used as a reagent and solvent. wikipedia.org

Unsymmetrical Disiloxanes: The substituents on the two silicon atoms are different.

Functionalized Disiloxanes: These compounds contain reactive groups. For instance, 1,1,3,3-tetramethyldisiloxane (B107390), H(CH₃)₂Si-O-Si(CH₃)₂H, contains reactive silicon-hydrogen (Si-H) bonds. nih.govchemicalbook.com Another example is 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, which has vinyl groups that can participate in polymerization. wikipedia.org

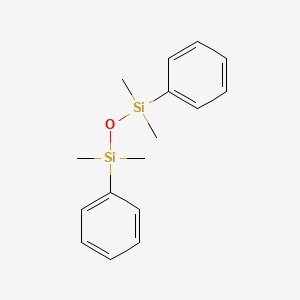

The subject of this article, 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane , falls into the category of symmetrical disiloxanes. chemicalbook.cominnospk.com Its structure consists of a central Si-O-Si linkage, with each silicon atom bonded to two methyl groups and one phenyl group.

Significance of Disiloxane Research in Contemporary Chemistry

Disiloxanes are not merely academic curiosities; they are critical building blocks and intermediates in the modern chemical industry. silicones.eugoogle.com Their importance stems from the unique combination of properties imparted by the siloxane backbone, including thermal stability, chemical inertness, hydrophobicity, and flexibility. fiveable.mechemimpex.com

Research into disiloxanes is crucial for several reasons:

Polymer Synthesis: Disiloxanes are fundamental starting materials for the synthesis of a vast range of silicone polymers (polysiloxanes). silicones.euchemimpex.com For example, compounds like this compound can act as "end-capping" or "chain-terminating" agents in polymerization reactions, allowing for precise control over the molecular weight and properties of the final silicone fluid, elastomer, or resin. innospk.cominnospk.com

Development of Advanced Materials: The ability to introduce various functional groups onto the disiloxane framework enables the creation of specialty materials. chemimpex.com For instance, disiloxanes containing phenyl groups, such as this compound, are used to produce silicones with enhanced thermal stability and resistance to UV radiation, which are vital in the aerospace, automotive, and electronics industries. innospk.comchemimpex.com

Organic Synthesis: Functionalized disiloxanes are valuable reagents in organic chemistry. chemicalbook.com For example, 1,1,3,3-tetramethyldisiloxane (TMDS) is employed as a mild and selective reducing agent. chemicalbook.com

Surface Modification: The hydrophobic nature of siloxanes makes them excellent agents for modifying surfaces to impart water repellency, a property utilized in coatings, textiles, and cosmetics. chemimpex.comspecialchem.com

In essence, the study of disiloxanes provides the fundamental knowledge required to design and synthesize tailored silicone materials that are indispensable across countless applications, from consumer products and medical devices to high-performance industrial technology. silicones.eualfa-chemistry.com

Structure

3D Structure

特性

IUPAC Name |

[dimethyl(phenyl)silyl]oxy-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22OSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJPWWLJDNCSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022537 | |

| Record name | 1,3-Diphenyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000202 [mmHg] | |

| Record name | 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-33-7 | |

| Record name | 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenyltetramethyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenyltetramethyldisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diphenyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIPHENYLTETRAMETHYLDISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X93JM12WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1,3,3 Tetramethyl 1,3 Diphenyldisiloxane

Direct Synthesis Routes from Silane (B1218182) Precursors

Direct synthesis from silane precursors is a fundamental approach, utilizing hydrolysis, condensation, and metal-catalyzed coupling reactions to form the Si-O-Si bond characteristic of disiloxanes.

The hydrolysis of chlorosilanes followed by condensation is a foundational and widely used method for forming siloxane bonds. For an unsymmetrical disiloxane (B77578) like 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane, this process typically involves the co-hydrolysis of two different dichlorosilane (B8785471) precursors: dichlorodimethylsilane (B41323) and a diphenyl-substituted silane.

The reaction begins with the hydrolysis of the chlorosilanes, where the chlorine atoms are replaced by hydroxyl (OH) groups, forming silanols and releasing hydrochloric acid (HCl). uni-wuppertal.de For instance, the hydrolysis of dichlorodimethylsilane yields dimethylsilanediol. uni-wuppertal.deyoutube.com These unstable silanol (B1196071) intermediates then undergo intermolecular condensation, where a molecule of water is eliminated to form the stable silicon-oxygen-silicon linkage. uni-wuppertal.de

To produce this compound, a controlled co-hydrolysis of dichlorodimethylsilane and a suitable diphenylsilane (B1312307) precursor is necessary. The process yields a mixture of products, including the desired unsymmetrical disiloxane alongside symmetrical disiloxanes (hexamethyldisiloxane and octaphenylcyclotetrasiloxane) and various cyclic and linear polysiloxanes. uni-wuppertal.demdpi.com Reaction conditions such as temperature, solvent, and the rate of water addition must be carefully controlled to maximize the yield of the target compound. youtube.com For example, conducting the hydrolysis at low temperatures (below 15°C) can help manage the exothermic reaction. youtube.com The pH of the reaction medium also plays a critical role; basic conditions can neutralize the HCl byproduct and influence the reaction rate and molecular weight of the products. researchgate.net

Table 1: Hydrolysis & Condensation Reaction Parameters

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Precursors | Dichlorodimethylsilane, Diphenyl-substituted silane | Provide methyl and phenyl functional groups | uni-wuppertal.de |

| Reaction Type | Hydrolysis followed by Condensation | Forms Si-OH intermediates, then Si-O-Si bond | uni-wuppertal.de |

| Byproduct | Hydrochloric Acid (HCl) | Released during hydrolysis of chlorosilanes | uni-wuppertal.de |

| Temperature | Cooled to below 15-25°C | To control the exothermic reaction | youtube.com |

| Catalyst (Condensation) | KOH (Potassium Hydroxide) | Used in the condensation of purified hydrolysis gel | mdpi.com |

Transition metal catalysis offers a more selective and efficient alternative for synthesizing disiloxanes. nih.gov These methods often proceed under milder conditions and can provide better control over the formation of unsymmetrical products.

Nickel catalysts are effective in promoting the insertion of various molecules into Si-H bonds, a key step in forming functionalized silanes that can be precursors to disiloxanes. nih.gov For instance, nickel complexes can catalyze the reductive cyclization of 1,1-dichloroalkenyl silanes. nih.gov While direct synthesis of this compound via this specific route is not explicitly detailed, the principles of nickel-catalyzed Si-H bond activation are applicable. Such catalysis could be employed in the cross-coupling of a hydrosilane with a silanol, providing a pathway to the target disiloxane. The choice of ligand and reductant (e.g., Zinc or Manganese) is crucial for the reaction's success. nih.gov

The synthesis of unsymmetrical disiloxanes has been a significant challenge, often resulting in mixtures of products. Recent advances in catalysis using earth-abundant metals like cobalt have provided highly selective solutions.

Cobalt-Catalyzed Dehydrative Coupling: A notable method involves the dehydrative coupling of two different silanols catalyzed by a cobalt complex. rsc.orgrsc.org This approach allows for the direct and selective formation of unsymmetrical disiloxanes from readily available silanol precursors under mild conditions. rsc.org The reaction features a low loading of the cobalt catalyst and is operationally simple, even allowing for gram-scale preparations. rsc.org This strategy avoids the use of stoichiometric bases or expensive transition metals often required in conventional methods. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions involving organosilicon compounds. For example, palladium acetate (B1210297) ([Pd(OAc)2]) in the presence of an activator like silver oxide (Ag2O) can catalyze the reaction of arylsiloxanes. nih.gov While this specific example focuses on indole (B1671886) synthesis, it demonstrates the capability of palladium to activate C-Si bonds in arylsiloxanes. nih.gov This reactivity can be adapted for the synthesis of disiloxanes through the cross-coupling of a silanol with a halosubstituted silane or through the dehydrogenative coupling of hydrosilanes and silanols. The Hiyama coupling, a palladium-catalyzed reaction of organosilanes, further illustrates the potential for forming new bonds at the silicon center, which is a foundational concept for building complex molecules like unsymmetrical disiloxanes. nih.gov

Table 2: Transition Metal-Catalyzed Synthesis Data

| Catalyst System | Reactants | Product Type | Key Advantage | Citation |

|---|---|---|---|---|

| Cobalt Complex | Two different silanols | Unsymmetrical Disiloxane | High selectivity, earth-abundant metal, no stoichiometric base | rsc.org |

| [Pd(OAc)2] / Ag2O | N,N-dimethyl-o-alkynylanilines, Arylsiloxanes | 2,3-disubstituted indoles (demonstrates arylsiloxane reactivity) | Good functional group tolerance | nih.gov |

| Pd2(dba)3 / TBAF | Alkenyl-functionalized disiloxane, 4-iodotoluene | C-C cross-coupling product (Hiyama coupling) | High efficiency, potential for one-pot synthesis | nih.gov |

Mechanochemistry, particularly ball-milling, presents a scalable and efficient one-pot procedure for synthesizing hydrido-disiloxanes from commercially available silanes. nih.govthieme-connect.comnih.gov This method involves the mechanical activation of reactants in the presence of a catalyst, often a copper salt like copper(II) chloride (CuCl2). nih.gov

The process typically starts with the chlorination of a silane, followed by in-situ hydrolysis to yield the disiloxane. nih.gov For example, 1,3-diphenyldisiloxane can be synthesized in high yield (93%) from phenylsilane (B129415) using CuCl2 as a catalyst in a round-bottom flask with stirring balls. nih.gov This technique is advantageous due to its simple experimental setup, short reaction times, and high efficiency, making it suitable for laboratory-scale preparations. nih.govnih.gov The synthesis of symmetrical hydrido-disiloxanes like 1,1,3,3-tetraphenyldisiloxane has also been successfully demonstrated with this protocol, achieving a 90% yield. nih.gov This methodology provides a powerful route to valuable hydrido-disiloxanes, which are precursors for further functionalization.

Transition Metal-Catalyzed Coupling Reactions of Silanes

Derivatization and Functionalization Strategies

An alternative to direct synthesis is the derivatization of existing siloxane structures. This involves modifying a pre-formed disiloxane to achieve the desired substitution pattern. One such method is the reduction of a functionalized disiloxane. For example, 1,1,3,3-tetramethyl-1,3-disiloxane can be prepared by the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane. google.com This precursor is economically viable as it can be easily prepared from the hydrolysis of the inexpensive dimethyldichlorosilane. google.com The reduction is carried out using a metal hydride, such as lithium aluminum hydride (LiAlH4) or sodium aluminum hydride (NaAlH4), and can produce the target disiloxane in very high yield. google.com

Another derivatization approach involves the reaction of organohydrogen polysiloxanes with a Grignard reagent. google.com For instance, 1,1,3,3-tetramethyldisiloxane (B107390) has been synthesized by reacting a methylhydrogen polysiloxane with a methyl Grignard reagent (CH3MgX) in a dialkyl ether solvent, followed by hydrolysis of the reaction product. google.com This method can achieve yields as high as 95%. google.com By selecting appropriate polysiloxane starting materials and Grignard reagents, this strategy could be adapted to introduce phenyl groups, thereby creating this compound.

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound allows for the modification of its physical and chemical properties. A common strategy involves the use of a closely related precursor, 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane, which can serve as a starting material for creating substitution products. sigmaaldrich.com This disilazane can be reacted with various tetrachlorides, such as those of silicon and tin, to yield new substituted compounds. sigmaaldrich.com

Another general approach to generating analogues involves multi-step reactions where a core structure is functionalized. For instance, a synthetic strategy for producing a library of diverse derivatives involves reacting a starting diamine with a range of substituted isocyanates. nih.gov This reaction precipitates a solid product that can be further modified. nih.gov For example, these intermediate urea (B33335) analogues can then undergo a condensation reaction with substituted aldehydes in a suitable solvent like methanol (B129727) to yield the final, more complex analogues. nih.gov This method demonstrates how a variety of substituents can be systematically introduced to create a series of related compounds with tailored properties.

Incorporation of Reactive Functional Groups (e.g., Vinyl, Benzyl)

The introduction of reactive functional groups onto the disiloxane scaffold is a key method for producing monomers used in polymerization or for further chemical modification.

Vinyl Groups: Vinyl-functionalized siloxanes are important precursors in the silicone industry. While not a direct analogue of this compound, the synthesis and properties of compounds like Vinyl-1,1,3,3-tetramethyldisiloxane illustrate the incorporation of this functional group. gelest.com Such compounds can be synthesized and are noted for their specific physical properties, which are crucial for their application in material science. gelest.com

| Property | Value |

|---|---|

| Molecular Formula | C6H16OSi2 |

| Molecular Weight (g/mol) | 160.36 |

| Boiling Point (°C/mmHg) | 107-108 |

| Density (g/mL) | 0.784 |

| Refractive Index @ 20°C | 1.3947 |

Benzyl (B1604629) Groups: Incorporating benzyl groups can be achieved through various modern synthetic methods. One such approach is a multi-component reaction strategy. For example, functionalized S-benzyl dithiocarbamates can be synthesized from diazo compounds, carbon disulfide, and secondary amines at room temperature. rsc.org This type of methodology highlights a versatile and efficient route for creating benzyl-functionalized molecules in good yields. rsc.org

Purification and Isolation Techniques for Research Applications

The purity of this compound and its analogues is critical for research applications, necessitating effective purification and isolation methods.

Column chromatography is a fundamental technique for the purification of organosilicon compounds. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a liquid mobile phase flows through the column. The choice of solvent (eluent) is critical for achieving effective separation. After separation, the purity of the collected fractions is often confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. bldpharm.com

Precipitation is another effective method for isolating synthesized siloxane products. In some synthetic routes, the desired compound may precipitate directly from the reaction mixture upon its formation, allowing for easy separation by filtration. nih.gov

Alternatively, a purification process can involve a hydrolysis step. In this technique, the reaction mixture containing the crude product is treated with an aqueous solution, such as dilute hydrochloric acid. google.com This causes the water-insoluble organosilicon product to separate from the aqueous phase. The organic layer containing the desired disiloxane is then separated, dried, and can be further purified, often by distillation, to yield the final high-purity product. google.com For example, after hydrolysis, rectification (a form of distillation) can be used to obtain pure 1,1,3,3-tetramethyldisiloxane. google.com

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si.

Proton (¹H) NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in the molecule. The spectrum of this compound is characterized by two main regions corresponding to the aromatic protons of the phenyl groups and the aliphatic protons of the methyl groups.

In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the twelve equivalent protons of the four methyl groups (Si-CH₃) appear as a sharp singlet. This equivalence is due to the free rotation around the Si-C and Si-O bonds. Research findings place this signal at approximately 0.33 ppm. nist.gov

The ten protons on the two phenyl rings produce more complex signals in the aromatic region of the spectrum, typically between 7.31 and 7.55 ppm. These signals often appear as multiplets due to spin-spin coupling between adjacent protons on the rings. Specifically, a doublet of doublets corresponding to the four ortho protons is observed around 7.55 ppm, while the remaining six meta and para protons appear as a multiplet between 7.31 and 7.42 ppm. nist.gov

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |

|---|---|---|---|

| Si-CH ₃ | 0.33 ppm | Singlet | 12H |

| Phenyl-H | 7.31 - 7.42 ppm | Multiplet | 6H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the methyl and phenyl carbons.

The carbon atoms of the four equivalent methyl groups produce a single, high-field signal at approximately 0.84 ppm in CDCl₃. nist.gov The phenyl group carbons appear at lower fields, with signals recorded at 127.68 ppm, 129.23 ppm, and 132.98 ppm, corresponding to the different electronic environments of the ortho, meta, and para carbons. The quaternary carbon atom of the phenyl ring, directly attached to the silicon atom (ipso-carbon), is observed at the lowest field, around 139.80 ppm. nist.gov

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) in CDCl₃ |

|---|---|

| Si-C H₃ | 0.84 ppm |

| Phenyl C (ortho, meta, para) | 127.68 ppm |

| Phenyl C (ortho, meta, para) | 129.23 ppm |

| Phenyl C (ortho, meta, para) | 132.98 ppm |

Silicon-29 (²⁹Si) NMR is a powerful, specific tool for studying organosilicon compounds. It provides direct insight into the chemical environment and connectivity of the silicon atoms. For this compound, the two silicon atoms are chemically equivalent due to the molecule's symmetry. This results in a single sharp resonance in the ²⁹Si NMR spectrum. In scientific literature, this signal is reported at a chemical shift of approximately -0.52 ppm in CDCl₃, relative to a tetramethylsilane (B1202638) (TMS) standard. nist.gov The chemical shift value is characteristic for silicon atoms in a disiloxane (B77578) environment of this nature.

Table 3: ²⁹Si NMR Chemical Shift for this compound

| Silicon | Chemical Shift (δ) in CDCl₃ |

|---|

| Si | -0.52 ppm |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent feature is a strong, broad absorption band associated with the asymmetric stretching of the Si-O-Si bond, which typically appears in the range of 1050-1100 cm⁻¹. Other key vibrations include the Si-C stretching and CH₃ rocking in the dimethylsilyl groups (Si(CH₃)₂), which are observed around 800-840 cm⁻¹ and 1250-1270 cm⁻¹ (symmetric deformation or "umbrella" mode). The presence of the phenyl groups is confirmed by C-H stretching absorptions above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the aromatic ring at approximately 1428 cm⁻¹. nist.govchemicalbook.com

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenyl C-H | Stretch | > 3000 |

| Si-O-Si | Asymmetric Stretch | ~1050-1100 |

| Si-CH₃ | Symmetric Deformation | ~1250-1270 |

| Phenyl C=C | Ring Stretch | ~1428 |

| Si-Phenyl | Stretch | ~1120-1130 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₆H₂₂OSi₂), the molecular weight is 286.52 g/mol . High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. For example, in ESI-TOF (Electrospray Ionization - Time of Flight) analysis, the molecule can be observed as a sodium adduct [M+Na]⁺. The calculated m/z for C₁₆H₂₂OSi₂Na⁺ is 309.1101, with experimental findings matching this value closely at 309.1102. nist.gov

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. A common fragmentation pathway for siloxanes is the cleavage of a methyl group (loss of 15 Da) or a phenyl group (loss of 77 Da) from the molecular ion. The resulting fragment ions can provide further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

However, this compound exists as a colorless liquid at standard room temperature and pressure. As single-crystal X-ray crystallography requires a solid, crystalline sample, a structural analysis of this compound would necessitate low-temperature crystallization. To date, a published single-crystal X-ray structure for this compound is not readily found in the common crystallographic databases. If a crystal structure were to be determined, it would provide precise measurements of the Si-O-Si bond angle and the torsion angles of the phenyl groups relative to the silicon atoms, offering invaluable insight into its molecular conformation in the solid state.

Table 5: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Deuterated chloroform (CDCl₃) |

Gas Chromatography (GC) for Purity and Retention Time Analysis

Gas chromatography (GC) is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like this compound. The principle of GC lies in the separation of components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic feature under a specific set of analytical conditions.

In the analysis of siloxanes, GC is frequently coupled with a mass spectrometer (GC-MS), which provides not only retention time data but also mass spectra that aid in the definitive identification of the compound and any impurities. Commercial specifications for this compound often cite a purity of greater than 98.0% as determined by GC. chemimpex.comsigmaaldrich.com

Table 1: Illustrative GC Parameters for Analysis of a Structurally Related Siloxane

| Parameter | Value |

| Column Type | Capillary |

| Stationary Phase | SE-30 (a non-polar phase) |

| Column Length | 25 m |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Initial: 100°C (hold 3 min), Ramp: 8 K/min to 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This data is for a related compound, 1,1,3,3-Tetramethyl-1,3-(di-3-phenylpropyl)-disiloxane, and serves as an example of typical GC conditions for similar siloxanes.

The retention time of a compound is influenced by its volatility and its interaction with the stationary phase. For this compound, its relatively high boiling point suggests that it will have a longer retention time compared to more volatile siloxanes under the same GC conditions. Pyrolysis-GC-MS is another powerful technique used for the characterization of less volatile or polymeric siloxanes, where the material is thermally decomposed into smaller, more volatile fragments that can be separated and identified by GC-MS. researchgate.netresearchgate.net This method can provide valuable information about the structure and thermal stability of the parent compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

The thermal properties of this compound are critical for its applications in high-temperature environments, such as in certain industrial processes and as a component in thermally stable polymers. chemimpex.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two complementary techniques used to study the thermal behavior of materials. mt.comtainstruments.comnetzsch.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermally induced transitions such as melting, crystallization, and glass transitions. For this compound, which is a liquid at room temperature, DSC can be used to determine its glass transition temperature (Tg) at sub-ambient temperatures and to study its behavior at elevated temperatures. While specific DSC thermograms for this compound are not widely published, studies on phenyl-modified silicone gels show that the introduction of phenyl groups can increase the glass transition temperature. chemimpex.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a material. When heated, this compound is known to emit acrid smoke and irritating fumes upon decomposition. chemicalbook.com

Research on phenyl-substituted siloxanes consistently demonstrates that the presence of phenyl groups enhances thermal stability compared to their methyl-substituted counterparts. researchgate.net For instance, studies on phenyl-containing polysiloxanes show significantly higher decomposition temperatures. A study on a phenyl-modified silicone gel reported a thermal decomposition temperature at 10% weight loss of 480.0 °C in a nitrogen atmosphere, highlighting the high thermal stability imparted by the phenyl groups. chemimpex.com

Table 2: Representative Thermal Properties of Phenyl-Modified Silicone Materials

| Thermal Property | Typical Value Range | Analytical Technique |

| Glass Transition Temperature (Tg) | -121°C to -117°C | DSC |

| Decomposition Temperature (10% weight loss) | 440°C to 480°C | TGA |

Note: This data is for a phenyl-modified silicone gel and is presented to illustrate the thermal stability of materials containing phenyl-siloxane units.

The NIST WebBook provides condensed phase thermochemistry data for 1,3-Diphenyltetramethyldisiloxane, including its heat capacity at various temperatures, which is fundamental data for thermodynamic calculations. bldpharm.com These data, combined with DSC and TGA studies, provide a comprehensive understanding of the thermal behavior of this compound, which is essential for its safe handling and for optimizing its performance in high-temperature applications.

Reaction Chemistry and Mechanistic Studies Involving 1,1,3,3 Tetramethyl 1,3 Diphenyldisiloxane

Catalytic Roles and Reactivity

The reactivity of 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, often abbreviated as DPDS in the context of reduction reactions, is most prominently highlighted by its role in deoxygenation reactions and as an enabler for important catalytic cycles.

Recent research has identified DPDS as a uniquely powerful and chemoselective reductant, particularly for the challenging reduction of phosphine (B1218219) oxides. wikipedia.org This capability stems from the favorable traits of aryl silanes combined with the stability and safety of a disiloxane (B77578) framework. The synthesis of DPDS is straightforward, involving the simple hydrolysis of phenyl(chloro)silane.

The deoxygenation of stable phosphine(V) oxides to phosphines(III) is a fundamental transformation in synthetic chemistry, as phosphines are crucial ligands in metal-catalyzed reactions and as organocatalysts. chemicalbook.com However, the strength of the phosphorus-oxygen (P=O) bond makes this reduction difficult, often requiring harsh reagents that lack functional group tolerance. wikipedia.org DPDS has emerged as a superior reagent for this purpose, selectively reducing both secondary and tertiary phosphine oxides with high efficiency and, notably, with retention of configuration at the phosphorus center. wikipedia.org

The reduction can be performed under additive-free conditions at elevated temperatures (e.g., 110 °C) or at room temperature with the inclusion of a catalytic amount of a Brønsted acid. wikipedia.org The reaction is highly chemoselective, leaving sensitive functional groups such as aldehydes, esters, nitro groups, and cyano groups intact. wikipedia.org Mechanistic studies involving Arrhenius analysis have shown that the activation barrier for phosphine oxide reduction by DPDS is significantly lower than for other known silane-based reduction systems. wikipedia.org The addition of a Brønsted acid catalyst further lowers this activation barrier, enabling the first successful silane-mediated reductions of acyclic phosphine oxides at ambient temperature. wikipedia.org

| Phosphine Oxide Substrate | Conditions | Time | Yield of Phosphine | Reference |

|---|---|---|---|---|

| Triphenylphosphine (B44618) oxide | 1.5 equiv. DPDS, 110 °C | 24 h | 99% | |

| Triphenylphosphine oxide | 0.75 equiv. DPDS, 110 °C | 24 h | 84% | |

| Triphenylphosphine oxide | 2.5 equiv. DPDS, 0.2 equiv. BNPA, 23 °C | 48 h | 95% | |

| (R)-Methyl(phenyl)(o-tolyl)phosphine oxide | 1.5 equiv. DPDS, 110 °C | 24 h | 81% (with retention of configuration) | |

| Diphenylphosphine oxide (Secondary) | 1.5 equiv. DPDS, 110 °C | <10 min | >99% (conversion) |

The Wittig and Staudinger reactions are cornerstone transformations in organic synthesis that rely on trivalent phosphorus compounds. fishersci.com A major byproduct of these reactions is a phosphine oxide (e.g., triphenylphosphine oxide), which is generated in stoichiometric amounts. chemimpex.comsigmaaldrich.com The efficient regeneration of the phosphine from its oxide is the rate-limiting step in developing catalytic versions of these reactions. fishersci.com

The high efficiency and chemoselectivity of DPDS in reducing phosphine oxides have enabled its use in phosphorus redox recycling systems. chemimpex.comsigmaaldrich.com By including DPDS in the reaction mixture, the phosphine oxide byproduct is continuously reduced back to the active phosphine, allowing the phosphine to be used in catalytic quantities. chemimpex.comfishersci.com This has led to the development of additive-free, ambient-temperature catalytic variants of the Wittig olefination and the Staudinger reduction, significantly improving the atom economy and sustainability of these critical processes. chemimpex.comsigmaaldrich.com

While this compound is primarily known for its role as a reducing agent, closely related siloxanes are fundamental as catalyst precursors. Specifically, the vinyl-substituted analogue, 1,1,3,3-tetramethyl-1,3-divinyldisiloxane , is a critical component in the formulation of Karstedt's catalyst. wikipedia.orgnih.govsemanticscholar.org This platinum(0) complex is one of the most widely used and active homogeneous catalysts for hydrosilylation reactions. wikipedia.orgnih.gov In this context, the disiloxane acts as a ligand that stabilizes the platinum(0) center while allowing for high catalytic activity. wikipedia.org The platinum-divinyldisiloxane complex itself can also serve as a precursor for synthesizing other organometallic catalysts. nih.gov

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a major reaction in organosilicon chemistry, used extensively for creating silicon-carbon bonds and for crosslinking silicone polymers. nist.govbldpharm.com This reaction is almost always catalyzed, typically by platinum-group metal complexes. bldpharm.com While siloxanes are central to this field, the specific role of this compound in hydrosilylation reactions is not extensively documented in peer-reviewed literature. However, related compounds like 1,1,3,3-tetramethyldisiloxane (B107390) are commonly used as the hydride source (reactant) in these transformations, reacting with alkenes in the presence of a catalyst to form a variety of organosilicon products. nist.gov

Reductions with 1,3-Diphenyldisiloxane (DPDS)

Polymerization Reactions

This compound can be involved in several types of polymerization reactions, contributing to the formation of a diverse range of polysiloxane structures.

While this compound is a linear siloxane, it can play a crucial role in the ring-opening polymerization (ROP) of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D4). In these reactions, it primarily acts as a chain transfer agent, which allows for the control of the resulting polymer's molecular weight. The Si-O-Si bond of the linear disiloxane can be cleaved and participate in the equilibration reactions that are characteristic of both anionic and cationic ROP. vt.edu

The equilibrium ROP is a versatile method for synthesizing statistical copolymers of various siloxanes. However, the increasing size and polar nature of substituents on the silicon atom can shift the equilibrium towards the formation of cyclic oligomers rather than high molecular weight linear polymers. vt.edu For instance, the synthesis of linear polydiphenylsiloxane by equilibrium ROP is generally not feasible due to this thermodynamic preference for cyclic species. vt.edu

In a study on the ROP of octamethylcyclotetrasiloxane (D₄) catalyzed by potassium siloxanolate or tetramethylammonium (B1211777) siloxanolate, the presence of a linear disiloxane, bis(α,ω-aminopropyl)-1,3-tetramethyldisiloxane, was investigated. It was observed that the cyclic monomer reacted more rapidly than the linear disiloxane. vt.edu This suggests that in a system containing both cyclic monomers and a linear disiloxane like this compound, the ROP would proceed with the linear species acting as a molecular weight regulator.

ROP can be initiated by both anionic and cationic catalysts. wikipedia.org Anionic ROP is often initiated by strong bases like alkali metal hydroxides or organolithium compounds, while cationic ROP is initiated by strong protic acids such as sulfuric acid or trifluoromethanesulfonic acid. gelest.commdpi.com The mechanism involves the cleavage of the Si-O-Si bond in the cyclic monomer by the initiator, followed by propagation through the addition of more monomer units. The presence of a linear disiloxane introduces competing chain cleavage and condensation steps, leading to a distribution of linear and cyclic products at equilibrium. vt.edu

Polycondensation represents a significant pathway for the synthesis of polymers incorporating the this compound unit. These reactions typically involve the condensation of silanol-terminated monomers with other difunctional monomers, eliminating a small molecule like water.

A relevant example is the acid-catalyzed polycondensation of diphenylsilanediol (B146891) with 1,3-bis(hydroxy)-tetramethyldisiloxane. This reaction yields low-molecular-weight poly(dimethyldiphenylsiloxane)s with hydroxyl terminal groups. The use of a cation-exchanger with SO₃H groups as a catalyst highlights a heterogeneous catalysis approach to this type of polycondensation. The resulting copolymers exhibit properties that are a composite of the diphenylsiloxane and dimethylsiloxane units.

The reactivity of the silanol (B1196071) groups and the reaction conditions, such as temperature and catalyst type, are critical in controlling the molecular weight and structure of the final polymer. The comparable reactivity of the diols in such systems often leads to the formation of statistical copolymers.

| Reactants | Catalyst | Product | Reaction Type |

| Diphenylsilanediol, 1,3-bis(hydroxy)-tetramethyldisiloxane | Cation-exchanger (Vionit CS-34C) | α,ω-hydroxy terminated poly(dimethyldiphenylsiloxane) | Acid-catalyzed Polycondensation |

This compound and its derivatives are valuable components in the synthesis of block copolymers with various organic monomers. These copolymers combine the desirable properties of polysiloxanes, such as low-temperature flexibility and high thermal stability, with the mechanical strength and processability of organic polymers.

An important class of such materials is the polysiloxane-polycarbonate block copolymers. These can be synthesized through interfacial polymerization, where a dihydroxy-terminated polysiloxane oligomer, which can be prepared using this compound as a starting material or a comonomer, is reacted with a bisphenol (like bisphenol A) and phosgene. The resulting copolymers have blocks of polysiloxane and polycarbonate, and their properties can be tailored by adjusting the block lengths.

Another example is the formation of polyether-polysiloxane copolymers. These can be prepared via hydrosilylation reactions, where a hydride-terminated polysiloxane is reacted with an alkenyl-terminated polyether in the presence of a platinum catalyst. google.com While this compound itself does not have hydride or alkenyl groups, it can be chemically modified to introduce these functionalities, making it a precursor for such copolymerizations.

| Copolymer Type | Organic Monomer/Polymer | Typical Synthetic Route |

| Polysiloxane-Polycarbonate | Bisphenol A, Phosgene | Interfacial Polycondensation |

| Polysiloxane-Polyether | Alkenyl-terminated Polyether | Hydrosilylation |

| Polysiloxane-Polyester | ε-Caprolactone, δ-Valerolactone | Ring-Opening Polymerization |

Reactivity in Specific Organic Transformations

The silicon centers and the phenyl groups of this compound are the primary sites of reactivity in various organic transformations.

The silicon atoms in this compound are electrophilic and can be attacked by nucleophiles. The Si-O bond is susceptible to cleavage under both acidic and basic conditions.

Nucleophilic Cleavage: The Si-O-Si bond can be cleaved by strong nucleophiles. For instance, studies on analogous carbodisiloxanes have shown that a pendant amine group can facilitate the hydrolysis of the Si-O bond. nih.gov This intramolecular assistance enhances the susceptibility of the silicon center to nucleophilic attack by water. In a similar vein, external nucleophiles can attack the silicon atom of this compound, leading to the cleavage of the siloxane bond. The phenyl groups, being more electron-withdrawing than methyl groups, can influence the reactivity of the silicon centers.

Electrophilic Cleavage: In the presence of strong acids, the oxygen atom of the siloxane bond can be protonated, making the silicon atoms more electrophilic and thus more susceptible to nucleophilic attack by the conjugate base of the acid or other nucleophiles present in the medium. researchgate.netscribd.com Theoretical studies have shown that the protonation of the siloxane oxygen is a key step in the acid-catalyzed hydrolysis of siloxanes. researchgate.net The phenyl groups on the silicon atoms are generally more stable to cleavage than alkyl groups under these conditions. nih.gov

A study on the cleavage of the Si-O-Si bond in 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane (B1585303) showed that fragmentation can occur at the siloxane bond depending on the reaction conditions. nih.gov This highlights the lability of the Si-O-Si linkage in the presence of reagents that can coordinate to the silicon or abstract a proton from a nearby functional group.

While less common for siloxanes compared to other polymerization methods, radical-mediated processes can occur. Ring-opening polymerization of certain cyclic monomers can proceed via a radical mechanism. wikipedia.orgmdpi.com Although this compound is a linear molecule, it could potentially be involved in radical-induced redistribution reactions, where Si-O bonds are broken and reformed, leading to a mixture of different siloxane oligomers.

The phenyl groups in this compound could also be involved in radical reactions. However, the Si-Ph bond is relatively strong, and reactions would likely require harsh conditions or specific radical initiators. Hydrosilylation, a reaction that can have a radical-based mechanism in some cases (though more commonly catalyzed by transition metals), is a key reaction in silicone chemistry. If this compound were modified to contain a Si-H bond, it could participate in such radical-mediated additions to unsaturated bonds.

Computational and Theoretical Studies of Reaction Mechanisms

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate reaction mechanisms of organosilicon compounds, including this compound. These methods provide a molecular-level understanding of reaction pathways, transition states, and the factors governing reactivity, which can be challenging to determine through experimental means alone. Among the various computational techniques, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly prominent in the study of siloxane chemistry.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of chemical reactions, including those involving siloxanes. DFT calculations can provide valuable insights into reaction energetics, such as activation energies and reaction enthalpies, as well as the geometries of reactants, transition states, and products.

In the context of this compound, DFT calculations can be employed to study various reactions, such as the cleavage of the siloxane (Si-O-Si) or silicon-carbon (Si-C) bonds. For instance, theoretical studies on the acid-catalyzed hydrolysis of the Si-O bond in simple siloxanes have shown that protonation of the siloxane oxygen significantly lowers the energy barrier for the reaction. researchgate.net DFT can be used to model the interaction of this compound with acids and to calculate the energy profile for the hydrolysis reaction, identifying the key intermediates and transition states.

A hypothetical DFT study on the acid-catalyzed hydrolysis of this compound might involve the data presented in Table 1. Such a study would likely investigate the proton affinity of the siloxane oxygen and the subsequent nucleophilic attack by water.

Table 1: Hypothetical DFT Calculated Energies for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Disiloxane + H₃O⁺) | 0.0 |

| Protonated Disiloxane | -5.2 |

| Transition State for Water Attack | +15.8 |

| Intermediate Complex | -2.1 |

| Products (2 x Phenyl-dimethylsilanol + H⁺) | -8.7 |

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT study. They are not based on actual experimental or computational results for this specific compound.

Furthermore, DFT calculations have been utilized to investigate the stability of Si-C bonds in organosilane precursors under both acidic and basic conditions. researchgate.net By calculating indices such as the proton affinity of the ipso-carbon or the stability of the carbanion formed upon cleavage, the propensity for Si-C bond scission can be predicted. researchgate.net Similar approaches could be applied to assess the relative stability of the Si-phenyl versus Si-methyl bonds in this compound under various reaction conditions.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes, diffusion, and interactions between molecules.

For this compound and related polysiloxanes, MD simulations are particularly useful for understanding the structure and dynamics of these molecules in the condensed phase. Studies on poly(dimethyl-co-diphenyl)siloxane have shown that the incorporation of phenyl groups significantly affects the microscopic properties of the polymer, such as chain dynamics and relaxation. rsc.orgnsf.govnih.gov An increase in the phenyl content can lead to an expansion of the polymer chain and a decrease in chain diffusivity. rsc.orgnsf.govnih.gov

MD simulations of this compound could provide insights into its conformational landscape, the rotational barriers around the Si-O and Si-C bonds, and its interactions with solvents or other molecules. For example, a simulation could track the distribution of the dihedral angle of the Si-O-Si-O backbone to understand the flexibility of the molecule.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Toluene at 298 K

| Property | Simulated Value |

| Average End-to-End Distance | 8.5 Å |

| Self-Diffusion Coefficient | 1.2 x 10⁻⁵ cm²/s |

| Phenyl Group Rotational Correlation Time | 50 ps |

| Si-O-Si Angle Fluctuation | ± 5° |

Note: The values in this table are for illustrative purposes to demonstrate the type of data obtained from MD simulations and are not from a specific study on this compound.

MD simulations combined with experimental data can offer a powerful approach to understanding the structure-property relationships of materials containing this compound. For instance, simulations have been used to investigate the sequence distribution and microstructure of high-phenyl polysiloxanes, correlating these features with their thermal and photophysical properties. mdpi.com Such studies can guide the rational design of new siloxane-based materials with tailored properties.

Advanced Applications and Research Frontiers of 1,1,3,3 Tetramethyl 1,3 Diphenyldisiloxane

Precursors for Advanced Materials

The distinct chemical attributes of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane position it as a key starting material for a multitude of advanced materials. Its ability to be incorporated into polymer chains and to modify surfaces at the molecular level allows for the creation of materials with tailored properties for specific and demanding applications.

Silicone Polymers and Elastomers

This compound is a fundamental intermediate in the production of specialized silicone polymers and elastomers. chemimpex.com Its incorporation into the polymer backbone introduces phenyl groups, which enhance thermal stability and mechanical properties compared to standard polydimethylsiloxane (B3030410) (PDMS). innospk.com This makes the resulting materials suitable for applications requiring durability in high-temperature environments. chemimpex.com

The addition of this compound to silicone rubber formulations can improve key mechanical characteristics such as tensile strength, elongation, and tear resistance. innospk.com This enhancement is critical for the performance of seals, gaskets, and O-rings used in the automotive and construction industries. innospk.com Furthermore, it can act as an end-capping agent in the synthesis of phenyl silicone oils, controlling the polymer chain length and, consequently, the viscosity and other physical properties of the final product. innospk.com

Below is a table summarizing the impact of incorporating this compound on the properties of silicone polymers.

| Property | Enhancement with this compound | Application Benefit |

| Thermal Stability | Increased resistance to high temperatures. chemimpex.com | Enhanced durability in automotive and electronics applications. chemimpex.cominnospk.com |

| Tensile Strength | Improved resistance to being pulled apart. innospk.com | Greater longevity for seals and gaskets. innospk.com |

| Elongation | Increased ability to stretch without breaking. innospk.com | Improved flexibility for elastomeric components. chemimpex.com |

| Tear Resistance | Enhanced resistance to the propagation of cuts. innospk.com | Increased robustness of rubber parts. innospk.com |

Surface Modification Agents for Hydrophobicity and Oleophobicity

The chemical structure of this compound makes it an effective agent for modifying surfaces to achieve both hydrophobicity (water repellency) and oleophobicity (oil repellency). chemimpex.com When applied to a substrate, the siloxane component can form a durable bond with the surface, while the methyl and phenyl groups orient outwards, creating a low-energy surface that repels liquids.

The table below illustrates the effects of surface modification using agents like this compound.

| Surface Property | Effect of Modification | Industrial Relevance |

| Hydrophobicity | Increases water contact angle, repelling water. chemimpex.com | Protection of electronics from moisture, waterproofing textiles. chemimpex.com |

| Oleophobicity | Creates a surface that repels oils and grease. chemimpex.com | Stain-resistant coatings for various materials. |

| Surface Free Energy | Lowers the surface energy of the substrate. | Prevents adhesion of contaminants. |

Coatings and Sealants

In the formulation of coatings and sealants, this compound serves as a critical component for enhancing performance and durability. chemimpex.cominnospk.com Its inclusion in these formulations imparts excellent thermal stability and low volatility, which are crucial for applications in demanding environments such as the automotive and electronics sectors. chemimpex.com

As a cross-linking agent, it improves the durability of adhesives and coatings, making them more resistant to environmental factors like temperature fluctuations, humidity, and UV radiation. innospk.com This leads to longer-lasting and more reliable performance of the coated or sealed products. chemimpex.com The compatibility of this compound with a wide range of substrates allows for its seamless integration into diverse formulations, making it a preferred choice for manufacturers aiming to optimize product performance. chemimpex.com

Building Blocks for Ladder Oligosilsesquioxanes

While the search results mention the use of this compound as a building block for ladder oligosilsesquioxanes, detailed research findings on this specific application are not provided in the search snippets. However, it is known that silsesquioxanes are a class of organosilicon compounds with a cage-like or ladder-like structure, and they are used to create highly durable and thermally stable materials. The structure of this compound, with its reactive sites and rigid phenyl groups, makes it a plausible candidate for the synthesis of these advanced materials.

Role in Specialized Chemical Synthesis

Beyond its use as a precursor for materials, this compound and its derivatives are employed in specialized chemical synthesis. For example, the related compound 1,1,3,3-Tetramethyldisiloxane (B107390) is used in a variety of chemical reactions, including the reductive halogenation of aldehydes and epoxides and the high-yield reduction of amides to amines. gelest.com It is also utilized in hydrosilylation reactions to form alkenylsilanes, which are valuable intermediates in cross-coupling reactions for the formation of carbon-carbon bonds. gelest.com

The presence of the silicon-oxygen-silicon bridge and the specific organic groups in this compound allows it to undergo various chemical transformations such as oxidation to form silanols and substitution reactions to introduce other functional groups. In some biological research, it is used as a derivatizing agent to enhance the detection of biomolecules in analytical techniques.

Reagent in Complex Organic Synthesis

While the closely related compound 1,1,3,3-tetramethyldisiloxane (TMDS) is a well-known reducing agent in various chemical transformations, this compound primarily serves as a fundamental building block or intermediate rather than a direct reagent for complex functional group manipulations. Its principal application in synthesis is as a key component in the production of specialized silicone polymers. chemimpex.com The incorporation of the phenyldimethylsilyl groups introduces unique properties to the resulting materials.

The compound's structure, featuring two phenyl groups and four methyl groups attached to the silicon atoms of the disiloxane (B77578) core, makes it a valuable precursor. It is utilized in the formulation of silicone rubbers and elastomers, where it contributes to enhanced flexibility and resilience. chemimpex.com It also acts as an intermediate in the synthesis of other organosilicon compounds, where the phenyl groups can influence the reactivity and properties of the final product. Furthermore, it is employed in surface modification processes to create hydrophobic and oleophobic coatings, a role that leverages its chemical structure to alter surface properties. chemimpex.com

| Application Area | Role of this compound | Resulting Product/Effect | Reference |

|---|---|---|---|

| Silicone Polymer Production | Intermediate / Monomer | Silicone polymers, rubbers, and elastomers with improved flexibility and resilience. | chemimpex.com |

| Surface Modification | Surface-modifying agent | Enhanced hydrophobicity and oleophobicity on substrates. | chemimpex.com |

| Cosmetic Formulations | Ingredient | Provides smooth texture and enhances spreadability. | chemimpex.com |

Synthesis of Unsymmetrical Siloxanes

The synthesis of unsymmetrical siloxanes, which possess different substituents on the silicon atoms, is a significant area of organosilicon chemistry. These asymmetrically substituted molecules are valuable precursors for advanced materials. Palladium-catalyzed reactions provide a pathway for creating such structures. For instance, unsymmetrical diarylated disiloxanes can be formed through the reaction of a disiloxane with different aryl halides.

A general approach involves the stepwise arylation of a disiloxane. Research has demonstrated methods for the palladium-catalyzed double arylation of 1,1,3,3-tetramethyldisiloxane using aryl iodides in the presence of a base. rsc.org By controlling the stoichiometry and reaction conditions, it is possible to introduce different aryl groups, leading to unsymmetrical products. For example, reacting a monosubstituted aryldisiloxane with a different aryl iodide would yield an unsymmetrically substituted disiloxane. This control allows for the synthesis of tailored molecules like 1-(4-isopropylphenyl)-3-(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane. rsc.org

| Reaction Component | Example | Purpose | Reference |

|---|---|---|---|

| Siloxane Precursor | 1,1,3,3-tetramethyldisiloxane | The foundational Si-O-Si backbone. | rsc.org |

| Catalyst | Bis(tri-tert-butylphosphine)palladium(0) (Pd(P(t-Bu)3)2) | To facilitate the C-Si bond formation. | rsc.org |

| Aryl Source | Aryl iodide (e.g., 4-iodoanisole) | To introduce phenyl or substituted phenyl groups onto the silicon atoms. | rsc.org |

| Base | N,N-diisopropylethylamine | To neutralize the hydrogen iodide byproduct. | rsc.org |

| Solvent | Tetrahydrofuran (THF) or Toluene | To dissolve reactants and facilitate the reaction. | rsc.org |

Tailoring Polymer Microstructure and Stereoregularity

The microstructure of a polymer—referring to the arrangement of its monomer units, crystallinity, and chain architecture—is a critical determinant of its macroscopic properties. The incorporation of this compound into a polymer chain is a strategy for tailoring these characteristics. When used as a comonomer or an end-capping agent in the synthesis of silicone polymers, its bulky phenyl groups introduce significant steric hindrance.

This steric bulk disrupts the regular packing of polymer chains, which in turn lowers the degree of crystallinity. The result is a more amorphous polymer with increased flexibility, lower glass transition temperature, and enhanced resilience. chemimpex.com By controlling the concentration of this disiloxane within the polymer matrix, researchers can fine-tune the mechanical and thermal properties of the final material, such as silicone rubbers and elastomers. chemimpex.com This makes it a valuable component for developing advanced materials where specific performance characteristics like high thermal stability and flexibility are required. chemimpex.com

| Polymer Property | Effect of Incorporating this compound | Underlying Mechanism | Reference |

|---|---|---|---|

| Crystallinity | Decreases | Steric hindrance from bulky phenyl groups disrupts polymer chain packing. | chemimpex.com |

| Flexibility | Increases | Reduced crystallinity and intermolecular forces allow for greater chain mobility. | chemimpex.com |

| Resilience | Increases | The flexible Si-O backbone combined with amorphous structure enhances elastomeric properties. | chemimpex.com |

| Thermal Stability | Increases | The inherent strength of the siloxane bond and the stability of the phenyl groups contribute to high-temperature resistance. | chemimpex.com |

Interfacial Phenomena and Surface Science

Surface Adsorption and Interaction Studies

This compound is effective in the modification of surfaces due to its adsorption characteristics. chemimpex.com The molecule's amphiphilic nature, arising from the polar Si-O-Si backbone and the nonpolar methyl and phenyl side groups, drives its adsorption at interfaces. When applied to a surface, the molecules orient themselves to minimize interfacial energy. The flexible siloxane backbone can conform to the substrate, while the low-surface-energy methyl and phenyl groups orient outwards.

This self-assembly at the interface results in the formation of a thin film that dramatically alters the surface properties of the substrate. The primary interactions governing this adsorption are van der Waals forces between the hydrocarbon groups (methyl and phenyl) and interactions between the siloxane core and the substrate, which can be particularly effective on polar or hydroxylated surfaces. The result is a surface with significantly enhanced hydrophobicity and oleophobicity, a property valuable in industries such as textiles and electronics. chemimpex.com

Emerging Research Areas

The unique combination of thermal stability, low volatility, and surface-modifying properties of this compound makes it a compound of interest in several emerging research and technology areas. chemimpex.com Its application extends beyond traditional uses into the development of advanced materials for demanding environments.

Researchers and industry professionals are utilizing this compound in the electronics and automotive sectors, where high performance and durability are critical. chemimpex.com Its ability to create hydrophobic surfaces is being explored for anti-fouling and moisture-repellent coatings. In the field of materials science, its role as a modifier for silicone elastomers continues to be optimized for applications requiring specific mechanical properties and long-term stability under harsh conditions.

| Emerging Field | Specific Application | Key Properties Leveraged | Reference |

|---|---|---|---|

| Advanced Electronics | Encapsulants, dielectric coatings | Excellent thermal stability, low volatility, hydrophobicity. | chemimpex.com |

| Automotive Industry | High-performance sealants, lubricants, coatings | Durability, thermal stability, flexibility in resulting polymers. | chemimpex.com |

| Advanced Textiles | Hydrophobic and oleophobic coatings | Effective surface modification. | chemimpex.com |

| Specialty Cosmetics | Ingredient in high-performance formulations | Provides smooth texture, enhances spreadability, and is non-volatile. | chemimpex.com |

Photochemistry of Siloxanes

The study of how light interacts with siloxane compounds is a critical research area, particularly for applications involving exposure to ultraviolet (UV) radiation. The photochemical processes of siloxanes, including phenyl-substituted variants, are of interest for creating new materials and understanding their degradation pathways.

A significant photochemical process involves the conversion of siloxane polymers into silicon oxide (SiO_x) through exposure to UV radiation in the presence of ozone. acs.org This room-temperature process is driven by the photo-induced elimination of carbon atoms from the polymer backbone. acs.org The efficiency of this conversion is linked to the chemical structure of the siloxane polymer; a higher number of oxygen atoms coordinated to each silicon atom results in a more rapid transformation. acs.org

During the UV/ozone treatment, the ratio of silicon to carbon (Si/C) and oxygen to carbon (O/C) at the surface increases, indicating the removal of carbon and the incorporation of oxygen. acs.org This transformation is confirmed by shifts in the binding energy of the silicon electrons, which move from approximately 101.5 eV, characteristic of the polymer, to about 103.5 eV, consistent with the formation of silicon coordinated to four oxygen atoms, as found in silicon oxide. acs.org

Table 1: Impact of UV/Ozone Exposure on Si/C Ratio of Various Siloxane Polymers This table illustrates the change in the surface silicon-to-carbon ratio for different siloxane polymers after 120 minutes of UV/ozone exposure, demonstrating varying rates of photochemical conversion.

| Polymer | Initial Si/C Ratio | Si/C Ratio after 120 min Exposure | Carbon Elimination |

| Poly(dimethylsiloxane) (PDMS) | ~0.5 | 1.1 | >55% |

| Cross-linked PDMVMS | ~0.5 | 1.3 | ~60% |

| VQR | ~0.8 | 3.5 | ~78% |

| PBESS | ~1.1 | 5.0 | ~89% |

Data sourced from studies on UV/ozone-induced photochemical conversion. acs.org

Green Chemistry Approaches in Siloxane Synthesis

Traditional synthesis routes for siloxanes often rely on the hydrolysis of organochlorosilanes, a process that generates hydrochloric acid as a byproduct. wikipedia.org In response to growing environmental concerns, green chemistry principles are being applied to develop more sustainable and efficient methods for synthesizing siloxanes.

Key strategies in green siloxane synthesis include:

Avoiding Halogenated Precursors: A significant advancement is the direct synthesis of alkoxysilanes from metallurgical silicon and alcohols. This method, which can be conducted in a high-boiling siloxane liquid with a copper catalyst, produces triethoxysilane (B36694) and hydrogen, completely avoiding the use of chlorosilanes and their corrosive byproducts. mdpi.com

Solvent-Free and Catalyst-Free Reactions: Hydrolytic polycondensation is a promising green route. For example, polysilsesquioxanes have been synthesized through the reaction of a trifunctional silane (B1218182) monomer in water at elevated temperatures, eliminating the need for organic solvents and catalysts. mdpi.com This approach maximizes the conversion of the starting material into the final product. mdpi.com